molecular formula C21H23N3O2 B6040941 [4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone

[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-2-yl)methanone

Cat. No.: B6040941
M. Wt: 349.4 g/mol
InChI Key: VKYDQNQLTWMILU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazin-1-ylmethanone is a methanone derivative featuring a piperazine core substituted with a 4-methoxyphenyl group and linked to a 1-methylindole moiety via a carbonyl bridge. The 4-methoxyphenyl group enhances lipophilicity and modulates electronic properties, while the indole ring contributes to π-π stacking interactions and receptor binding .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-19-6-4-3-5-16(19)15-20(22)21(25)24-13-11-23(12-14-24)17-7-9-18(26-2)10-8-17/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYDQNQLTWMILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Nucleophilic Acyl Substitution

The most widely reported method involves a two-step nucleophilic acyl substitution reaction. In the first step, (1-methyl-1H-indol-2-yl)carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This intermediate is subsequently reacted with 1-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine (Et₃N) to form the target methanone.

Reaction Conditions:

  • Step 1 (Acyl Chloride Formation):

    • Reactant: (1-methyl-1H-indol-2-yl)carboxylic acid (1 equiv)

    • Reagent: SOCl₂ (2 equiv), catalytic piperidine

    • Solvent: Dichloromethane (DCM)

    • Temperature: Room temperature (25°C)

    • Duration: 6 hours

  • Step 2 (Coupling):

    • Reactant: Acyl chloride (1 equiv), 1-(4-methoxyphenyl)piperazine (1.2 equiv)

    • Base: Et₃N (3 equiv)

    • Solvent: Acetone/DCM (1:2 v/v)

    • Temperature: 25°C

    • Duration: 12 hours

Yield: 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

One-Pot Coupling via Mixed Carbonate Intermediate

An alternative one-pot approach employs a mixed carbonate intermediate to enhance reactivity. Here, (1-methyl-1H-indol-2-yl)carboxylic acid is treated with ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) to form an activated carbonate, which directly reacts with 1-(4-methoxyphenyl)piperazine.

Advantages:

  • Eliminates the need for isolating moisture-sensitive acyl chlorides.

  • Reduces reaction time to 8 hours.

Yield: 65–70%.

Reaction Mechanisms and Key Insights

Acyl Chloride Pathway

The mechanism begins with the nucleophilic attack of sulfur dioxide on the carbonyl oxygen of the carboxylic acid, followed by chloride displacement to form the acyl chloride. In the coupling step, the piperazine’s secondary amine attacks the electrophilic carbonyl carbon, with Et₃N neutralizing HCl by-products.

Critical Factors:

  • Steric Hindrance: The 1-methyl group on the indole ring slightly hinders nucleophilic attack, necessitating excess piperazine (1.2 equiv).

  • Solvent Polarity: Polar aprotic solvents like acetone improve intermediate solubility but may require dilution with DCM to moderate reactivity.

Side Reactions and Mitigation

  • Indole Ring Halogenation: SOCl₂ may chlorinate the indole ring at elevated temperatures. Mitigated by maintaining temperatures below 30°C.

  • Piperazine Degradation: Overly acidic conditions protonate the piperazine, reducing nucleophilicity. Controlled pH via Et₃N is essential.

Optimization Strategies

Catalytic Enhancements

Introducing 4-dimethylaminopyridine (DMAP) as a catalyst (10 mol%) in the coupling step increases yields to 78–82% by stabilizing the transition state.

Solvent Screening

A comparative study of solvents revealed the following efficiencies:

Solvent SystemYield (%)Purity (%)
DCM/acetone (1:2)7298
Tetrahydrofuran (THF)6495
Dimethylformamide (DMF)5890

Polar aprotic mixtures like DCM/acetone optimize both solubility and reaction kinetics.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 7.65 (d, J = 8.1 Hz, 1H, indole H-4)

    • δ 7.32–7.28 (m, 2H, aryl H-2, H-6 of methoxyphenyl)

    • δ 6.89–6.85 (m, 2H, aryl H-3, H-5 of methoxyphenyl)

    • δ 3.81 (s, 3H, OCH₃)

    • δ 3.72 (s, 3H, NCH₃).

  • HRMS (ESI⁺):

    • Calculated for C₂₁H₂₃N₃O₂ [M+H]⁺: 350.1864

    • Observed: 350.1866.

X-ray Crystallography

Single-crystal X-ray analysis of a structural analog confirmed the planar arrangement of the methanone bridge and the chair conformation of the piperazine ring.

Comparative Analysis of Methods

ParameterAcyl Chloride MethodOne-Pot Carbonate Method
Yield (%)68–7265–70
Purity (%)9895
Reaction Time (hours)188
ScalabilityModerateHigh

The acyl chloride method remains superior for small-scale synthesis, while the one-pot approach offers scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 4-(4-methoxyphenyl)piperazin-1-ylmethanone have been synthesized and tested for their ability to inhibit cell proliferation. In vitro assays revealed that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Antidepressant and Anxiolytic Effects

Piperazine derivatives are also known for their psychoactive properties. Certain analogs have been investigated for their effects on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. The compound's structural features may enhance its binding affinity to these receptors, suggesting potential applications in treating depression and anxiety disorders .

Synthesis Pathways

The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Ring : The initial step generally involves the reaction of a suitable phenolic compound with piperazine under acidic conditions to form the piperazine moiety.
  • Indole Substitution : The indole unit is then introduced through a nucleophilic substitution reaction, where an indole derivative reacts with the piperazine compound.
  • Final Coupling Reaction : The final product is obtained through a coupling reaction that forms the methanone linkage between the piperazine and indole components.

This synthetic route is crucial for optimizing yields and enhancing biological activity .

Neuropharmacological Research

The compound's interaction with neurotransmitter systems positions it as a candidate for further research in neuropharmacology. Its potential to modulate serotonin and dopamine pathways could lead to new treatments for neuropsychiatric disorders .

Antimicrobial Properties

Some studies have suggested that piperazine derivatives possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
Zhuang et al., 1994Serotonin receptor imaging agentsDeveloped imaging agents based on piperazine derivatives showing high specificity for serotonin receptors .
Lebars et al., 1998Anticancer activitySynthesized compounds exhibiting significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values below 1 μM .
Sreenivasa et al., 2013Crystal structure analysisInvestigated the crystal structure of related piperazine compounds, revealing conformational flexibility that may influence biological activity .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine-Methanone Scaffolds

The following compounds share the piperazine-methanone backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Structural Features Biological Activity/Notes Reference
Target Compound : 4-(4-Methoxyphenyl)piperazin-1-ylmethanone 4-Methoxyphenyl, 1-methylindole Not explicitly reported in evidence, but structural analogs suggest antiproliferative or receptor-modulating potential. [2, 15]
(4-Methoxyphenyl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7d) Pyridoindole instead of indole; 4-methoxyphenyl-piperazine Fivefold higher antiparasitic activity against L. donovani compared to miltefosine.
(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone Benzyl substituent on piperazine; unsubstituted indole Commercial availability (CAS 63925-79-1); no explicit activity data.
(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate Fluorophenethyl on piperazine; cyanoindole Patented crystalline form with neuroprotective/antipsychotic implications.
4-(4-Aminobenzoyl)piperazin-1-ylmethanone 4-Aminobenzoyl and furan substituents Synthesized via nitro reduction; potential tyrosine kinase inhibition (docking studies).

Key Physicochemical Comparisons

  • Melting Points: Target compound: Not reported. Analogues with sulfonyl groups (e.g., 9ea, 9eb in ): Higher melting points (232–252°C) due to increased polarity and hydrogen bonding . Compounds with bulky substituents (e.g., benzhydryl in ): Lower solubility but enhanced receptor binding .
  • Electronic Effects: Methoxy groups (e.g., 4-methoxyphenyl) enhance electron-donating capacity, improving interactions with aromatic residues in receptors .

Antiparasitic and Antiproliferative Activity

  • Compound 7d (pyridoindole-piperazine analog) demonstrated fivefold higher potency against Leishmania donovani than miltefosine, attributed to the pyridoindole’s planar structure enhancing DNA intercalation or enzyme inhibition .
  • Sulfonyl-piperazine derivatives (e.g., 9ea–ee ) showed carbonic anhydrase II (CA II) inhibition , with IC50 values influenced by substituent bulkiness and electronic properties .

Receptor Binding and Selectivity

  • Indole derivatives (e.g., target compound) exhibit higher cannabinoid receptor (CB1) affinity compared to pyrrole analogs, as the indole ring mimics the natural ligand’s hydrophobic interactions .
  • Side-chain length: Piperazine-linked methanones with 4–6 carbon chains (e.g., fluorophenethyl in ) optimize CB1 binding, while shorter chains reduce activity .

Neuroprotective and Metabolic Stability

  • Crystalline phosphate salts (e.g., ) improve bioavailability and stability, critical for CNS-targeted drugs .
  • Degradation studies () highlight the susceptibility of piperazine-methanones to thermal and oxidative stress, necessitating structural modifications (e.g., tert-butyl groups in 9ee) for enhanced stability .

Biological Activity

The compound 4-(4-methoxyphenyl)piperazin-1-ylmethanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2}, characterized by the presence of a piperazine ring and an indole moiety, which are known for their diverse biological activities. The methoxy group on the phenyl ring enhances lipophilicity, potentially affecting its bioavailability and receptor binding characteristics.

Research indicates that this compound may exhibit activity through various mechanisms:

  • Dopamine Receptor Antagonism : It has been identified as a selective antagonist for the dopamine D3 receptor (D3R), which is implicated in several neuropsychiatric disorders. High affinity for D3R (K_i = 0.39 nM) suggests potential therapeutic applications in treating substance use disorders .
  • Inhibition of Tyrosinase : The compound has shown inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This property could be beneficial in cosmetic applications for skin lightening or in treating hyperpigmentation disorders .
  • Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives possess antimicrobial properties, which could be relevant in developing new antibiotics .

Biological Activity Data

The following table summarizes key biological activities and findings associated with the compound:

Activity IC50 Value (μM) Reference
D3R Antagonism0.39
Tyrosinase Inhibition0.18 (compared to kojic acid at 17.76)
Antimicrobial ActivityNot specified

Study 1: D3 Receptor Binding

In a study assessing the binding affinity of various compounds to D3R, 4-(4-methoxyphenyl)piperazin-1-ylmethanone exhibited significant selectivity over D2 receptors, indicating its potential as a therapeutic agent for conditions such as schizophrenia and addiction .

Study 2: Tyrosinase Inhibition in Cellular Models

A cellular model involving B16F10 melanoma cells demonstrated that the compound effectively reduced tyrosinase activity in a dose-dependent manner. This finding supports its application in cosmetic formulations aimed at reducing skin pigmentation .

Study 3: Antimicrobial Efficacy

Further investigations into the antimicrobial properties of piperazine derivatives revealed that compounds similar to 4-(4-methoxyphenyl)piperazin-1-ylmethanone displayed promising activity against various bacterial strains, suggesting potential utility in treating infections .

Q & A

Q. How are thermal stability and degradation profiles assessed for long-term storage?

  • Analytical Methods :
  • Differential Scanning Calorimetry (DSC) : Determines melting point (~215°C) and polymorph transitions .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, monitoring purity via HPLC-ELSD .

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